5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at specific positions on the pyrimidine ring.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the combination of a pyrimidine ring with a benzyl sulfanyl group. These structural characteristics contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12Cl3N3OS |
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Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-12-6-4-11(5-7-12)10-26-18-22-9-15(21)16(24-18)17(25)23-14-3-1-2-13(20)8-14/h1-9H,10H2,(H,23,25) |
InChI Key |
YZCKLPQCEKFIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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